N-(5-甲基吡啶-2-基)-3-氧代-2,3-二氢-1H-茚满-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and an indene structure, which is a polycyclic hydrocarbon. The molecule also features a carboxamide group, which is a common functional group in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution, while the carboxamide group could participate in hydrolysis or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a pyridine ring could contribute to basicity, while the carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility .科学研究应用
神经炎症中IRAK4酶的成像
N-(5-甲基吡啶-2-基)-3-氧代-2,3-二氢-1H-茚满-1-甲酰胺衍生物已被探索其在正电子发射断层扫描 (PET) 成像中的潜力。一种特定的化合物被合成并被确定为神经炎症背景下成像 IRAK4 酶的潜在 PET 示踪剂。该合成涉及多个步骤,最终得到具有高放射化学纯度和比活度的化合物,表明其适用于医学成像应用中追踪神经炎症过程 (Wang 等,2018)。
通过抑制微管蛋白发挥抗癌活性
对 N-(5-甲基吡啶-2-基)-3-氧代-2,3-二氢-1H-茚满-1-甲酰胺衍生物的研究也扩展到合成具有潜在抗癌活性的化合物。这些化合物是通过水介导的合成过程合成的,并显示出与微管蛋白的秋水仙碱结合位点有显着的相互作用。分子对接研究表明,这些相互作用可能有助于抑制微管蛋白聚合,这是抗癌药物开发中感兴趣的机制 (Jayarajan 等,2019)。
减少醛氧化酶介导的代谢
在优化治疗前列腺癌的候选药物的过程中,探索了对 N-(5-甲基吡啶-2-基)-3-氧代-2,3-二氢-1H-茚满-1-甲酰胺骨架的修饰,以减少醛氧化酶 (AO) 介导的代谢。这项研究旨在保持化合物的治疗效果,同时减轻 AO 的快速代谢,从而增强其药代动力学特征以获得更好的临床结果 (Linton 等,2011)。
非线性光学 (NLO) 特性的探索
N-(5-甲基吡啶-2-基)-3-氧代-2,3-二氢-1H-茚满-1-甲酰胺的衍生物已被合成并研究其非线性光学 (NLO) 特性。这些研究涉及计算化学方法来支持实验发现,表明这些化合物在 NLO 应用中的潜在用途。此外,还进行了分子对接分析以探索它们的结合模式,突出了它们在各个科学和技术领域的通用性和潜力 (Jayarajan 等,2019)。
作用机制
未来方向
属性
IUPAC Name |
N-(5-methylpyridin-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-7-15(17-9-10)18-16(20)13-8-14(19)12-5-3-2-4-11(12)13/h2-7,9,13H,8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUYGCMVYFYKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CC(=O)C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。